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molecular formula C6H12N2 B1354521 2-(Dimethylamino)-2-methylpropanenitrile CAS No. 2273-40-7

2-(Dimethylamino)-2-methylpropanenitrile

Cat. No. B1354521
M. Wt: 112.17 g/mol
InChI Key: RIDGSEGTBIWFTK-UHFFFAOYSA-N
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Patent
US03975443

Procedure details

Conc. Sulphuric acid (8 ml.) was added to 2-dimethylamino-2-methyl-propionitrile (2 g.), and was heated to 90°C and allowed to stand for five mins. The reaction mixture was added to ice cold water (100 ml.), barium hydroxide (32 g.) was added to neutralise the acid and the mixture was filtered (hyflo). The filtrate was evaporated under reduced pressure to give a solid residue which was crystallised from light petroleum (80°-100°C) to give 2-dimethylamino-2-methylpropionamide (1 g. 45%) m.p. 109°-111°C.
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[CH3:6][N:7]([CH3:13])[C:8]([CH3:12])([CH3:11])[C:9]#[N:10].[OH-:14].[Ba+2].[OH-]>>[CH3:6][N:7]([CH3:13])[C:8]([CH3:12])([CH3:11])[C:9]([NH2:10])=[O:14] |f:2.3.4|

Inputs

Step One
Name
Quantity
8 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
2 g
Type
reactant
Smiles
CN(C(C#N)(C)C)C
Step Two
Name
Quantity
32 g
Type
reactant
Smiles
[OH-].[Ba+2].[OH-]
Name
ice
Quantity
100 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
the mixture was filtered (hyflo)
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a solid residue which
CUSTOM
Type
CUSTOM
Details
was crystallised from light petroleum (80°-100°C)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CN(C(C(=O)N)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 43.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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